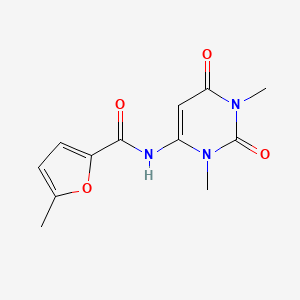![molecular formula C13H17N3O3 B5865667 4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865667.png)
4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide, also known as PHA-665752, is a small molecule inhibitor of c-Met receptor tyrosine kinase. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation.
Wirkmechanismus
4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a selective inhibitor of c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. By blocking the c-Met signaling pathway, this compound inhibits cell proliferation, survival, and migration, leading to the suppression of tumor growth and metastasis. This compound also has anti-fibrotic and anti-inflammatory effects by inhibiting the activation of hepatic stellate cells and reducing the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor, anti-fibrotic, and anti-inflammatory effects in various animal models. In cancer models, this compound inhibits the growth and metastasis of tumor cells, induces apoptosis, and enhances the efficacy of chemotherapy and radiotherapy. In fibrosis models, this compound reduces the activation of hepatic stellate cells, inhibits collagen production, and improves liver function. In inflammation models, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improves lung function.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. It has been extensively studied in preclinical models and has shown promising results in various diseases. However, there are some limitations to its use in lab experiments, including its short half-life and potential toxicity at high doses. Further studies are needed to optimize its dosing and delivery methods and to evaluate its safety and efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of 4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide. One direction is the optimization of its dosing and delivery methods to improve its efficacy and safety in clinical trials. Another direction is the identification of biomarkers that can predict the response to this compound in different diseases. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its anti-tumor and anti-inflammatory effects. Overall, this compound has a promising potential for the treatment of various diseases, and further research is needed to fully explore its therapeutic applications.
Synthesemethoden
4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide can be synthesized using various methods, including a four-step synthesis method reported by Pfizer researchers in 2005. The method involves the reaction of 4-methylbenzenecarboximidamide with 4-morpholinylcarbonyl chloride in the presence of triethylamine and 1,4-dioxane. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been extensively studied for its therapeutic potential in various diseases, including cancer, fibrosis, and inflammation. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the c-Met signaling pathway, which is involved in cell proliferation, survival, and migration. This compound has also been shown to reduce fibrosis and inflammation in animal models of liver and lung diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-2-4-11(5-3-10)12(14)15-19-13(17)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPVEYUDTWHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)N2CCOCC2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

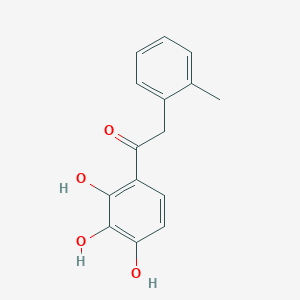
![methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5865591.png)
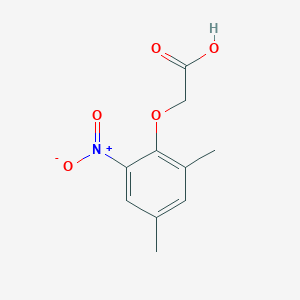
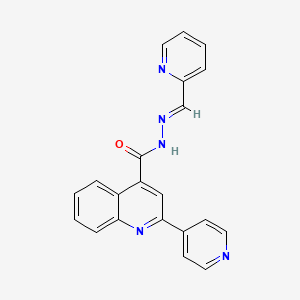
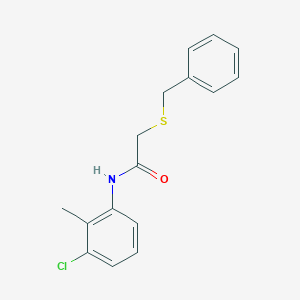
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5865626.png)
![methyl 4-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5865634.png)
![4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5865638.png)
![N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5865649.png)
![2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5865653.png)
![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![2-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5865699.png)
![methyl 3-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5865705.png)
